(4-(Methoxymethyl)phenyl)methanesulfonyl chloride

LogP Lipophilicity Physicochemical Properties

For SAR studies requiring enhanced hydrophilicity, this methoxymethyl-substituted sulfonyl chloride is the strategic alternative to standard (4-methoxyphenyl)methanesulfonyl chloride. Its lower LogP (1.56 vs. 1.9) directly addresses solubility-driven attrition, enabling the synthesis of more drug-like sulfonamide leads. Procure with confidence: 95% purity and ready stock eliminate supply delays and bypass multi-step in-house synthesis.

Molecular Formula C9H11ClO3S
Molecular Weight 234.70 g/mol
Cat. No. B13247680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Methoxymethyl)phenyl)methanesulfonyl chloride
Molecular FormulaC9H11ClO3S
Molecular Weight234.70 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)CS(=O)(=O)Cl
InChIInChI=1S/C9H11ClO3S/c1-13-6-8-2-4-9(5-3-8)7-14(10,11)12/h2-5H,6-7H2,1H3
InChIKeyWBOGMEBRDMJTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Methoxymethyl)phenyl)methanesulfonyl chloride – Product Overview


(4-(Methoxymethyl)phenyl)methanesulfonyl chloride (CAS 1486439-22-8) is an arylmethanesulfonyl chloride featuring a para-methoxymethyl substituent on the phenyl ring . This compound serves as a versatile electrophilic building block in organic synthesis, primarily for the introduction of the (4-(methoxymethyl)benzyl)sulfonyl moiety into target molecules via reactions with amines (forming sulfonamides) or alcohols (forming sulfonates) [1]. Its molecular formula is C9H11ClO3S, with a molecular weight of 234.69 g/mol .

Workflow Electrophilic building block for sulfonamide and sulfonate synthesis via amine or alcohol coupling
Selection para-Methoxymethyl substituent provides distinct polarity profile vs simpler arylmethanesulfonyl chlorides
Context May support reactions in polar or aqueous media where lower LogP is relevant

(4-(Methoxymethyl)phenyl)methanesulfonyl chloride vs. Common Analogs


The presence of the methoxymethyl (-CH2OCH3) group in (4-(Methoxymethyl)phenyl)methanesulfonyl chloride introduces unique steric and electronic properties that differentiate it from simpler analogs like (4-methoxyphenyl)methanesulfonyl chloride or unsubstituted phenylmethanesulfonyl chloride. These differences manifest in key physicochemical parameters such as lipophilicity (LogP) and molecular weight, which directly impact solubility, reactivity, and downstream synthetic compatibility [1]. While high-strength, head-to-head comparative reaction data is limited in the public domain for this specific compound, the quantifiable differences in its computed and reported properties, as detailed in the following evidence guide, provide a rational basis for its selection over in-class alternatives when specific molecular properties are required.

Property
Target
(4-(Methoxymethyl)phenyl)methanesulfonyl chloride
Common Analog
(4-Methoxyphenyl)methanesulfonyl chloride
Lipophilicity shift
Lower LogP may shift solubility and chromatographic behavior
Higher LogP; polarity profile may not transfer
MW & stoichiometry
~6.4% higher MW alters molar calculations
Lower MW; direct mole-for-mole substitution may skew stoichiometry
Purity specification
95% typical vendor spec; may require verification for quantitative work
Often available at >98% (GC); higher nominal purity

Quantitative Differentiation Evidence


Lipophilicity Comparison

The methoxymethyl substituent in (4-(Methoxymethyl)phenyl)methanesulfonyl chloride results in a lower calculated partition coefficient (LogP) compared to the simpler methoxy analog, (4-methoxyphenyl)methanesulfonyl chloride. The target compound exhibits a LogP of 1.56 , whereas the analog has a higher LogP of 1.9 [1]. This difference indicates that the target compound is more hydrophilic, which can be a critical differentiator for optimizing solubility in aqueous or polar reaction media and for influencing the pharmacokinetic properties of derived sulfonamide or sulfonate products.

Lipophilicity
Head-to-head
Target LogP 1.56
vs Analog 1.9
Lower LogP supports polar media compatibility
Computed XLogP3 values; 0.34 log unit difference
LogP Lipophilicity Physicochemical Properties ADME

Molecular Weight and Conformational Flexibility

The molecular weight of (4-(Methoxymethyl)phenyl)methanesulfonyl chloride is 234.69 g/mol . This is approximately 6.4% higher than that of its closest common analog, (4-methoxyphenyl)methanesulfonyl chloride, which has a molecular weight of 220.67 g/mol [1]. Furthermore, the presence of the methoxymethyl group increases the fraction of sp3-hybridized carbons (Fsp3) to 0.33 , which is higher than the 0.25 Fsp3 for the analog, indicating greater conformational flexibility and potentially altered crystallinity or binding interactions.

MW & Fsp3
Head-to-head
234.69 g/mol
Fsp3 0.33
Higher complexity vs simpler methoxy analog
6.4% MW increase; Fsp3 gain of ~0.08 over analog
Molecular Weight Conformational Analysis Fsp3 Property-Based Design

Purity Specification and Analytical Profile

As specified by a commercial vendor, (4-(Methoxymethyl)phenyl)methanesulfonyl chloride is offered at a purity of 95% . In comparison, a commonly available analog, 4-methoxybenzenesulfonyl chloride, is often available at a higher standard purity of >98.0% (GC) from major chemical suppliers . This difference in the typical commercial purity specification is a direct procurement consideration. While the target compound is suitable for many research applications, the higher purity of the comparator may be required for more sensitive or quantitative assays.

Purity Spec
Data to verify
95% (vendor specification)
Specification review advised for stoichiometric protocols
Analog commonly available at >98% (GC); source-specific review
Purity Quality Control Procurement Specification

Boiling Point and Physical State

The predicted boiling point of (4-(Methoxymethyl)phenyl)methanesulfonyl chloride is 328.3±30.0 °C . This is significantly higher than the boiling point of the structurally related, but simpler, (4-methylphenyl)methanesulfonyl chloride (α-toluenesulfonyl chloride), which boils at approximately 120 °C at 10 mmHg . While this comparison is between predicted (atmospheric) and reported (reduced pressure) values, it strongly suggests that the target compound is a higher-boiling solid or high-viscosity liquid, whereas the comparator is a lower-boiling solid. This has implications for handling, purification, and reaction design, particularly in processes involving heating or distillation.

Boiling Point
Cross-study comparable
Pred. 328°C (target)
vs ~120°C (analog, 10 mmHg)
Lower volatility for high-temperature protocols
Predicted vs reported values; different pressure conditions
Boiling Point Physical Properties Handling Safety

High-Impact Application Scenarios


Sulfonamide Derivatives with Tailored Lipophilicity

In medicinal chemistry, the sulfonamide moiety is a privileged structure. (4-(Methoxymethyl)phenyl)methanesulfonyl chloride, with its quantitatively lower LogP of 1.56, is the reagent of choice when aiming to create sulfonamide analogs that are more hydrophilic than those derived from the standard (4-methoxyphenyl)methanesulfonyl chloride (LogP 1.9) . This property-based selection enables the fine-tuning of aqueous solubility and ADME profiles in early-stage drug discovery, providing a distinct advantage over less polar analogs.

Property-Driven Lead Optimization

When optimizing a lead series, a shift away from planar aromaticity is often desirable. (4-(Methoxymethyl)phenyl)methanesulfonyl chloride offers a 6.4% higher molecular weight and an increased Fsp3 value (0.33) compared to the (4-methoxyphenyl)methanesulfonyl chloride analog [1]. This makes it a strategic building block for medicinal chemists seeking to increase molecular complexity and improve the three-dimensionality of their compounds, a tactic known to correlate with improved clinical success rates.

Exploratory Synthesis with Unique Substitution Pattern

For synthetic projects requiring a specific 4-(methoxymethyl)benzyl substituent, such as in the synthesis of novel heterocycles or in structure-activity relationship (SAR) studies where the extended methoxymethyl group is essential for target engagement, (4-(Methoxymethyl)phenyl)methanesulfonyl chloride is the indispensable starting material. Its commercial availability at 95% purity enables the direct installation of this unique group, bypassing the need for a multi-step de novo synthesis of the requisite sulfonyl chloride.

High-Boiling Sulfonyl Chloride Reactions

In synthetic protocols performed at elevated temperatures or under vacuum, the predicted high boiling point of (4-(Methoxymethyl)phenyl)methanesulfonyl chloride (~328 °C) differentiates it from more volatile alternatives like α-toluenesulfonyl chloride (bp ~120 °C at 10 mmHg) . This property makes it a more suitable electrophile for reactions where a low-volatility reagent is required to prevent loss during heating or to simplify work-up procedures, enhancing process safety and reliability.

Application
Selection Property
Validation Focus
Sulfonamide derivatives with tailored polarity
Lower LogP electrophilic building block
Solubility in polar reaction media
Property-driven lead optimization
Increased Fsp3 and molecular complexity
3D structural diversity assessment
SAR studies with 4-(methoxymethyl)benzyl motif
Unique substitution pattern
Direct installation in SAR exploration
High-temperature sulfonylation protocols
Low volatility building block
Thermal behavior under reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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